1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a piperazine-derived compound characterized by a 4-chloro-3-methoxybenzenesulfonyl group at the 1-position of the piperazine ring and an acetyl group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in receptor-targeted therapies. The sulfonyl group enhances binding to hydrophobic pockets in receptors, while the chloro and methoxy substituents modulate electron density and solubility .
Properties
IUPAC Name |
1-[4-(4-chloro-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-10(17)15-5-7-16(8-6-15)21(18,19)11-3-4-12(14)13(9-11)20-2/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATECDNNXJFEILJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multi-step procedures. One common method includes the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(4-chloro-3-methoxybenzenesulfonyl)piperazine, which is then reacted with ethanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Studied for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Sulfonyl Group Modifications
- 1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-one (CAS: 742113-03-7): Replaces the methoxy group with a triazolylsulfanyl moiety.
- 2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS: 923743-03-7) :
Substitutes the chloro-methoxy group with an ethoxybenzenesulfonyl group. The ethoxy group enhances lipophilicity (molecular weight: 346.83 vs. ~369.84 for the target) and may alter metabolic stability .
Aromatic and Heterocyclic Modifications
- 1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazin-1-yl}-2-(3-methoxyphenyl)ethan-1-one (Compound P804-0813): Incorporates a pyrazole ring and a 3-methoxyphenylacetyl group. This structure shows a higher molecular weight (410.9 vs.
- 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one :
Replaces the sulfonyl group with a fluorobenzyl moiety. The fluorine atom introduces electronegativity, enhancing receptor binding affinity in some serotonin receptor subtypes .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, also known by its CAS number 941263-73-6, is a synthetic organic compound belonging to the class of sulfonyl piperazines. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
Molecular Weight
The molecular weight of this compound is approximately 332.80 g/mol .
IUPAC Name
The IUPAC name is 1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(piperazin-1-yl)ethanone .
Antimicrobial Activity
Research has indicated that sulfonyl piperazines exhibit significant antimicrobial properties. A study focusing on the synthesis and evaluation of related compounds demonstrated that certain piperazine derivatives showed promising activity against various bacterial strains. Specifically, compounds with similar structural motifs to this compound have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For instance, derivatives containing piperazine rings have been assessed for their cytotoxic effects on human cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells, particularly through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Study: Anticancer Activity
A notable study investigated a series of piperazine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cell lines. The most active compound led to a marked increase in apoptosis rates, suggesting a potential therapeutic application in oncology .
The mechanism of action for this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. For instance, the piperazine moiety may facilitate binding to acetylcholinesterase, leading to inhibition and subsequent biological effects . Additionally, the presence of chloro and methoxy substituents on the benzenesulfonyl group may influence the compound's reactivity and interaction with biological targets.
Comparative Analysis
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-y]ethan-1-one | Moderate | Significant | Enzyme inhibition, apoptosis induction |
| 1-(4-Chlorobenzenesulfonyl)-piperazine | High | Moderate | Enzyme inhibition |
| 1-(4-Methoxybenzenesulfonyl)-piperazine | Low | High | Receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
